2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(pyridin-4-yl)benzamide
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Overview
Description
2,4-DICHLORO-5-[(CYCLOPROPYLAMINO)SULFONYL]-N~1~-(4-PYRIDYL)BENZAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes dichloro, cyclopropylamino, sulfonyl, and pyridyl groups. It is often utilized in various fields such as chemistry, biology, and medicine due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-5-[(CYCLOPROPYLAMINO)SULFONYL]-N~1~-(4-PYRIDYL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 2,4-dichlorobenzoic acid with cyclopropylamine to form an amide intermediate. This intermediate is then subjected to sulfonylation using sulfonyl chloride reagents under controlled conditions to introduce the sulfonyl group. Finally, the pyridyl group is introduced through a coupling reaction with 4-pyridylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistent reaction parameters and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-5-[(CYCLOPROPYLAMINO)SULFONYL]-N~1~-(4-PYRIDYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The dichloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-DICHLORO-5-[(CYCLOPROPYLAMINO)SULFONYL]-N~1~-(4-PYRIDYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-5-[(CYCLOPROPYLAMINO)SULFONYL]-N~1~-(4-PYRIDYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
- 2,4-DICHLORO-5-[(CYCLOPROPYLAMINO)SULFONYL]-N-(4-ETHYLPHENYL)BENZAMIDE
- 2,4-DICHLORO-5-[(CYCLOPROPYLAMINO)SULFONYL]-N-[2-(4-METHOXYPHENOXY)ETHYL]BENZAMIDE
Uniqueness
Compared to similar compounds, 2,4-DICHLORO-5-[(CYCLOPROPYLAMINO)SULFONYL]-N~1~-(4-PYRIDYL)BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyridyl group, in particular, enhances its ability to interact with specific molecular targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C15H13Cl2N3O3S |
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Molecular Weight |
386.3 g/mol |
IUPAC Name |
2,4-dichloro-5-(cyclopropylsulfamoyl)-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C15H13Cl2N3O3S/c16-12-8-13(17)14(24(22,23)20-10-1-2-10)7-11(12)15(21)19-9-3-5-18-6-4-9/h3-8,10,20H,1-2H2,(H,18,19,21) |
InChI Key |
WAVXYAWFEHMBLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC=NC=C3)Cl)Cl |
Origin of Product |
United States |
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